molecular formula C16H16N2OS2 B2933998 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851801-43-9

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2933998
CAS No.: 851801-43-9
M. Wt: 316.44
InChI Key: HMEUTNHGFDKKCW-UHFFFAOYSA-N
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Description

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N2OS2 and its molecular weight is 316.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis and characterization of novel chemical entities. For instance, researchers have synthesized new thiazole analogues possessing urea, thiourea, and selenourea functionality, demonstrating the compound's role in the development of new molecular structures with potential for various applications (Bhaskara Reddy et al., 2015).
  • Another study focused on the synthesis, spectral characterization, DFT, and docking studies of similar compounds, highlighting the compound's utility in the creation and analysis of new materials with potential antibacterial activity (Shahana & Yardily, 2020).

Biological Evaluation

  • Compounds related to "(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone" have been evaluated for their biological activities. A study synthesized novel lignan derivatives for their antimicrobial and antioxidant properties, demonstrating the biological relevance of similar structures (Raghavendra et al., 2017).
  • Research on the synthesis and biological evaluation of allosteric A1-adenosine receptor modulators structurally related to these compounds has shown their potential use in reducing neuropathic pain, showcasing the therapeutic applications of these molecules (Romagnoli et al., 2005).

Catalysis and Antioxidant Activity

  • The compound has been implicated in studies exploring catalytic activities, such as ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands for efficient C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions, indicating its role in facilitating catalytic processes (Donthireddy et al., 2020).
  • A study on the synthesis and antioxidant properties of derivatives further illustrates the compound's involvement in generating new materials with significant antioxidant capabilities, highlighting its importance in addressing oxidative stress-related issues (Çetinkaya et al., 2012).

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-12-5-2-3-6-13(12)11-21-16-17-8-9-18(16)15(19)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEUTNHGFDKKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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